2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by a fused ring system consisting of a thiophene ring and a diazepine ring, with two phenyl groups attached at the 2 and 4 positions. Thienodiazepines are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thieno[3,4-b][1,4]diazepine core. The reaction conditions often include the use of catalysts such as basic alumina and microwave irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines.
Scientific Research Applications
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its sedative, anxiolytic, and anticonvulsant effects. Additionally, the compound may interact with other molecular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one
- Deschloroetizolam
Uniqueness
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its fused thiophene-diazepine ring system, which imparts distinct electronic and steric properties. This structural feature differentiates it from other benzodiazepines and thienodiazepines, leading to unique biological activities and potential therapeutic applications .
Properties
CAS No. |
90070-22-7 |
---|---|
Molecular Formula |
C19H14N2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C19H14N2S/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16/h1-10,12-13H,11H2 |
InChI Key |
KAHSXPYWUQCBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.